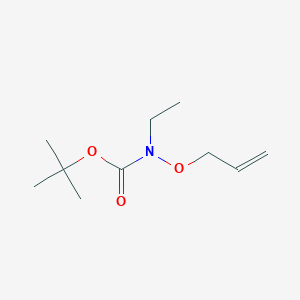

N-Boc-O-allyl-N-ethylhydroxylamine

Description

N-Boc-O-allyl-N-ethylhydroxylamine is a hydroxylamine derivative featuring three critical functional groups:

- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances stability and modulates reactivity during synthetic processes.

- An N-ethyl group, which increases steric bulk and influences electronic properties.

For instance, Boc-protected hydroxylamines like N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) exhibit well-defined hydrogen-bonded networks in their crystalline forms, as revealed by X-ray diffraction studies . Such structural insights are critical for predicting the behavior of this compound in solution or solid states.

Properties

IUPAC Name |

tert-butyl N-ethyl-N-prop-2-enoxycarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6-8-13-11(7-2)9(12)14-10(3,4)5/h6H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWJLAANOYSONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OC(C)(C)C)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate ((Boc)2O) under mild conditions, such as room temperature and in the presence of a base like DMAP (4-dimethylaminopyridine) or NaOH . The allyl and ethyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of N-Boc-O-allyl-N-ethylhydroxylamine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and solid acid catalysts could be employed to enhance efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-allyl-N-ethylhydroxylamine can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions or specific catalysts.

Substitution: The allyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxylamine moiety can participate in redox reactions.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., HCl, TFA) or solid acid catalysts (e.g., H-BEA zeolite) at elevated temperatures.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-Boc-O-allyl-N-ethylhydroxylamine has been utilized in the synthesis of biologically active compounds, particularly in the development of inhibitors targeting specific enzymes. For instance, hydroxamic acids derived from N-Boc hydroxylamines have shown promise as dual inhibitors for phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are critical in cancer therapy. Compounds designed with this scaffold exhibit potent antiproliferative activity against various cancer cell lines and demonstrate selective cytotoxicity profiles, sparing normal cells .

Synthetic Methodology

The compound serves as a key intermediate in various synthetic pathways. Its ability to undergo selective transformations allows for the generation of complex nitrogenous motifs. For example, this compound can facilitate site-selective amination reactions, converting benzylic and allylic alcohols into valuable anilines and nitriles through metal-free processes . This operationally simple one-pot reaction enhances step-economy and reduces the need for harsh reaction conditions.

Table 1: Comparison of Synthetic Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of enzyme inhibitors | Potent antiproliferative activity |

| Synthetic Methodology | Site-selective amination of alcohols | Simple one-pot process, high step-economy |

| Materials Science | Development of polymeric materials | Enhances material properties |

Case Study 1: Dual Inhibitor Development

A series of quinazolin-4-one based hydroxamic acids were synthesized using this compound as a precursor. These compounds were evaluated for their inhibitory effects on PI3K and HDAC enzymes, demonstrating significant anticancer properties in vitro and in vivo .

Case Study 2: Site-Selective Functionalization

In a study focused on the functionalization of cyclic alcohols, this compound was employed to achieve bis-functionalization through a mild oxidant-mediated process. This method allowed for the efficient transformation of complex substrates into valuable nitrogen-containing products .

Mechanism of Action

The mechanism of action of N-Boc-O-allyl-N-ethylhydroxylamine primarily involves its ability to act as a protected hydroxylamine. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free hydroxylamine can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, targeting specific molecular pathways.

Comparison with Similar Compounds

N-Boc-hydroxylamine (tert-Butyl N-Hydroxycarbamate)

Structural Features :

- Forms parallel molecular chains via C=O···H–N hydrogen bonds, cross-linked by C=O···H–O interactions .

- Hydrogen bond parameters (Table 1):

| Interaction | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) | |

|---|---|---|---|---|---|

| N–H···O (intrachain) | 0.82(3) | 2.01(3) | 2.810(2) | 164(2) | |

| O–H···O (interchain) | 0.91(2) | 1.74(2) | 2.647(2) | 171(2) |

Functional Differences :

- Unlike N-Boc-O-allyl-N-ethylhydroxylamine, this compound lacks the O-allyl and N-ethyl groups, making it less sterically hindered but also less versatile in allylation or alkylation reactions.

N-Pivaloylhydroxylamine

Structural Features :

Reactivity Comparison :

- The pivaloyl group (vs.

N-Boc-O-Tosyl Hydroxylamine

Functional Features :

Contrast with this compound :

- The O-allyl group in the latter may favor Claisen rearrangements or transition-metal-catalyzed couplings (e.g., Heck reactions), whereas O-tosyl derivatives are more suited for nucleophilic substitutions.

N-Boc-ethanolamine

Structural and Functional Insights :

- Features a Boc-protected amine and a hydroxyl group, with applications as a cross-linking reagent .

- Lower reactivity compared to hydroxylamine derivatives due to the absence of the N–O bond.

Comparative Data Table

Biological Activity

N-Boc-O-allyl-N-ethylhydroxylamine is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities and applications in synthetic organic chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group protected by a Boc (tert-butoxycarbonyl) group, along with an allyl and ethyl substituent. The presence of these groups is crucial for its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Hydroxylamines have been noted for their antimicrobial properties. Research indicates that derivatives of hydroxylamines can inhibit the growth of various bacteria, including pathogenic strains such as Vibrio sp. .

- Enzyme Inhibition : Hydroxylamine derivatives are known to act as inhibitors for specific enzymes, including histone deacetylases (HDACs), which play significant roles in cancer biology. Compounds targeting HDACs have shown promise in cancer treatment .

- Neuroprotective Effects : Some hydroxylamine derivatives have demonstrated neuroprotective activities, particularly in models of neurodegeneration. These compounds may inhibit neurotoxic pathways mediated by excitatory neurotransmitters .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the protection of the hydroxylamine group followed by the introduction of the allyl and ethyl groups. A notable method includes the use of transition metal-free protocols for dearomatising amination reactions, which can yield various nitrogen-containing heterocycles .

The mechanism through which this compound exerts its biological effects often involves:

- N-O Bond Reactivity : The N-O bond in hydroxylamines is relatively weak, making it susceptible to cleavage under specific conditions, which can lead to the formation of reactive intermediates that interact with biological targets .

- Electrophilic Character : The presence of electron-withdrawing groups enhances the electrophilic nature of the nitrogen atom, facilitating nucleophilic attacks on biomolecules .

Research Findings and Case Studies

Recent studies highlight the importance of this compound in various applications:

Q & A

Q. What are the standard synthetic routes for N-Boc-O-allyl-N-ethylhydroxylamine, and how do Boc protection strategies influence reaction efficiency?

Methodological Answer: The synthesis typically involves sequential functionalization of hydroxylamine derivatives. A common approach includes:

Alkylation : Reacting hydroxylamine with allyl bromide in the presence of a base like Et₃N in DMF at 90°C to introduce the O-allyl group .

Boc Protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., THF/H₂O with Et₃N) to install the Boc group on the nitrogen .

Key Considerations :

- Boc groups are sensitive to acidic conditions; avoid protic solvents post-protection.

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc) to confirm intermediate formation .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) to separate unreacted starting materials and byproducts .

- Recrystallization : For higher purity, dissolve the crude product in minimal dichloromethane and layer with hexane to induce crystallization .

- HPLC : For analytical validation, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How is this compound characterized, and what spectral markers are critical?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized while maintaining Boc group stability?

Methodological Answer:

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

Replicate Experiments : Confirm reproducibility to rule out procedural errors .

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What is the compound’s role in synthesizing hydroxamic acids or bioactive derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.